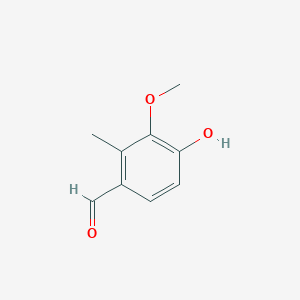

4-Hydroxy-3-methoxy-2-methylbenzaldehyde

Description

Contextualizing Aromatic Aldehydes within Advanced Chemical Synthesis

Aromatic aldehydes are a class of organic compounds where an aldehyde functional group (-CHO) is directly attached to an aromatic ring. researchgate.net This structural arrangement confers a unique reactivity profile that makes them indispensable intermediates in modern organic synthesis. The aldehyde group can undergo a wide range of chemical transformations, including nucleophilic addition and condensation reactions, while the aromatic ring can be modified through electrophilic substitution. researchgate.net This versatility allows for the construction of complex molecular architectures. Consequently, aromatic aldehydes serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, polymers, dyes, and fragrances. researchgate.net Their importance is underscored by their role in creating high-value materials across the spectrum of chemical industries.

The Broader Significance of Hydroxy- and Methoxy-Substituted Benzaldehydes in Chemical Research

The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups onto the benzaldehyde (B42025) framework dramatically influences the molecule's electronic properties and reactivity, opening new avenues for chemical exploration. These substituents, being electron-donating, activate the aromatic ring, making it more susceptible to electrophilic substitution and influencing the regioselectivity of reactions.

A prime example of this class is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a widely recognized flavor agent that is also a valuable chemical intermediate in pharmaceutical and chemical syntheses. researchgate.net Research has extensively utilized vanillin as a starting material for the synthesis of Schiff bases and aroyl hydrazones, classes of compounds investigated for their diverse biological activities, including antimicrobial and anticancer properties. researchgate.netrsc.org The presence of the hydroxy and methoxy groups provides reactive handles for further functionalization and is often crucial for the biological efficacy of the resulting derivatives. rsc.org Studies on various isomers, such as 2-hydroxy-4-methoxybenzaldehyde, have further revealed a wide array of medicinal properties, indicating that the specific arrangement of these functional groups is key to their chemical and biological behavior. innovareacademics.in

Delineation of Research Focus: 4-Hydroxy-3-methoxy-2-methylbenzaldehyde and Its Academic Relevance

This article focuses on a specific, and comparatively less documented, member of this family: This compound (CAS Number: 18102-32-4). sigmaaldrich.comchemicalbook.com Also known as 2-methylvanillin, this compound is a structural isomer of the more common vanillin, distinguished by an additional methyl group at the C2 position of the benzene (B151609) ring.

While its isomers have been the subject of extensive research, this compound remains a compound of nascent academic interest. Its primary presence in the scientific landscape is within the catalogs of specialized chemical suppliers, rather than in a large body of peer-reviewed research literature. sigmaaldrich.comkeyorganics.net This scarcity of dedicated studies suggests that its properties and potential applications are not yet fully explored.

The academic relevance of this compound, therefore, lies in its potential as a novel building block. The introduction of the ortho-methyl group relative to the aldehyde function can be expected to induce significant steric and electronic effects, potentially leading to new reactivity patterns and the synthesis of unique molecular scaffolds. By analogy with its well-studied relatives, this compound holds promise as a precursor for developing new pharmaceuticals, agrochemicals, or materials with distinct properties. Its current status as an under-investigated molecule presents an opportunity for new research aimed at its synthesis, characterization, and the exploration of its utility as a synthetic intermediate.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonym | 2-Methylvanillin |

| CAS Number | 18102-32-4 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Melting Point | 104-106 °C sigmaaldrich.com |

| InChI Key | NHXMRQITQSBVLJ-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-7(5-10)3-4-8(11)9(6)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXMRQITQSBVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577813 | |

| Record name | 4-Hydroxy-3-methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18102-32-4 | |

| Record name | 4-Hydroxy-3-methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Hydroxy 3 Methoxy 2 Methylbenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Through the analysis of ¹H, ¹³C, and other nuclei, a complete and unambiguous assignment of the molecular structure of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde can be achieved.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, six distinct signals are expected, corresponding to the aldehydic, aromatic, phenolic, methoxy (B1213986), and methyl protons.

The aldehydic proton (-CHO) is expected to appear as a singlet in the most downfield region of the spectrum, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. docbrown.info The phenolic hydroxyl (-OH) proton signal is typically a broad singlet, with a chemical shift that can vary (commonly 4-8 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding. libretexts.org

The aromatic region will feature two signals corresponding to H-5 and H-6. These two protons form an AX spin system and are expected to appear as doublets due to ortho-coupling (³JHH ≈ 8-9 Hz). The H-6 proton, being ortho to the electron-withdrawing aldehyde group, is anticipated to be more deshielded than the H-5 proton. The methoxy (-OCH₃) and methyl (-CH₃) groups are both expected to produce sharp singlets, as they have no adjacent protons with which to couple. The methyl group attached directly to the aromatic ring would typically appear around 2.2-2.5 ppm, while the methoxy protons are expected further downfield, around 3.8-4.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO (H-7) | ~9.8 | s (singlet) | - |

| Ar-H (H-6) | ~7.3 | d (doublet) | ³J ≈ 8.5 |

| Ar-H (H-5) | ~6.9 | d (doublet) | ³J ≈ 8.5 |

| -OH | Variable (e.g., ~5.8) | br s (broad singlet) | - |

| -OCH₃ | ~3.9 | s (singlet) | - |

| -CH₃ | ~2.3 | s (singlet) | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the seven carbons of the substituted ring, the carbonyl carbon, and the methoxy carbon.

The carbonyl carbon (C=O) of the aldehyde is the most deshielded, typically appearing in the 190-195 ppm range. researchgate.netlibretexts.org The aromatic carbons attached to oxygen atoms (C-3 and C-4) are also significantly downfield, generally appearing between 145 and 160 ppm. pressbooks.pub The remaining aromatic carbons (C-1, C-2, C-5, C-6) resonate in the 110-135 ppm region. The methoxy carbon (-OCH₃) signal is expected in the 55-60 ppm range, while the methyl (-CH₃) carbon, being the most shielded, will appear furthest upfield, typically between 10 and 20 ppm. pressbooks.pub

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-7) | ~192 |

| C-4 | ~152 |

| C-3 | ~148 |

| C-1 | ~130 |

| C-6 | ~128 |

| C-2 | ~125 |

| C-5 | ~115 |

| -OCH₃ | ~56 |

| -CH₃ | ~15 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for the unambiguous assignment of all signals and confirmation of the substitution pattern. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (H-H) coupling networks. For this compound, the key correlation would be a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals to their corresponding carbon signals: H-5 to C-5, H-6 to C-6, the aldehyde H-7 to C-7, the methoxy protons to the methoxy carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) H-C correlations and is crucial for assigning quaternary (non-protonated) carbons. Key expected correlations include:

The aldehydic proton (H-7) correlating to the ring carbons C-1 and C-2.

The methyl protons correlating to C-1, C-2, and C-3.

The methoxy protons correlating to C-3.

Aromatic proton H-5 correlating to C-1, C-3, and C-4.

Together, these experiments provide a comprehensive and interlocking web of correlations that allows for the complete and confident structural assignment of this compound.

Oxygen-17 (¹⁷O) NMR, despite challenges arising from the low natural abundance (0.038%) and quadrupolar nature of the ¹⁷O nucleus, is a highly sensitive probe of the local electronic environment of oxygen atoms. guidechem.com For this compound, two distinct ¹⁷O resonances are expected: one for the carbonyl oxygen and one for the phenolic hydroxyl oxygen.

The chemical shift of the carbonyl oxygen in substituted benzaldehydes is very sensitive to the electronic effects of the ring substituents. guidechem.com Electron-donating groups generally cause an upfield shift (lower ppm value), while electron-withdrawing groups cause a downfield shift. The resonance for the aldehyde oxygen in this molecule would be expected in the broad range typical for benzaldehydes.

The ¹⁷O chemical shift of the phenolic hydroxyl group is strongly influenced by hydrogen bonding. Intramolecular hydrogen bonding, if present, or intermolecular hydrogen bonding with a solvent can cause significant upfield shifts. guidechem.com Therefore, the precise chemical shift of the phenolic oxygen provides valuable information about these interactions.

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding. libretexts.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear as weaker bands between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups will be observed in the 2850-2980 cm⁻¹ region. docbrown.info

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1670-1690 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic aldehyde. docbrown.inforesearchgate.net

C=C Stretch: Aromatic ring C=C stretching vibrations typically give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch: Two distinct C-O stretching bands are anticipated. The aryl-alkyl ether (Ar-O-CH₃) stretch usually appears as a strong band around 1250-1270 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric). The phenolic C-O stretch will also contribute in the 1200-1260 cm⁻¹ range.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2980 | C-H stretch | Methyl & Methoxy |

| 1670-1690 (strong) | C=O stretch | Aldehyde |

| 1450-1600 | C=C stretch | Aromatic Ring |

| ~1260 | Asymmetric C-O-C stretch | Aryl-alkyl ether |

| ~1030 | Symmetric C-O-C stretch | Aryl-alkyl ether |

FT-Raman Spectroscopy as a Complementary Vibrational Probe

FT-Raman spectroscopy serves as a vital analytical tool that provides complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecules. The technique is particularly advantageous as it minimizes fluorescence, a common issue with aromatic compounds, by utilizing a near-infrared (NIR) laser, such as a Nd:YAG laser at 1064 nm. youtube.com While a specific FT-Raman spectrum for this compound is not widely published, analysis of structurally similar compounds like 3-chloro-4-methoxybenzaldehyde (B1194993) allows for the prediction of its characteristic spectral features. nih.gov

The Raman spectrum is dominated by vibrations of the non-polar bonds and the aromatic ring. Key expected vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aldehyde C-H stretching: Expected around 2850 cm⁻¹ and 2750 cm⁻¹.

Carbonyl (C=O) stretching: A strong band anticipated in the 1700-1650 cm⁻¹ range. In some cases, this can be observed as a doublet due to Fermi resonance. nih.gov

Aromatic C=C stretching: Multiple bands are expected between 1610 cm⁻¹ and 1400 cm⁻¹.

Methyl (CH₃) group vibrations: Symmetric and asymmetric stretching and bending modes.

C-O stretching (methoxy and phenol): Vibrations associated with the ether and hydroxyl linkages.

The relative intensities of Raman bands are dependent on the change in polarizability of the bonds during vibration, making it especially sensitive to the vibrations of the carbon skeleton and symmetrically substituted groups.

Theoretical Support for Vibrational Spectra: Normal Coordinate Analysis

To provide a robust foundation for the assignment of experimental vibrational bands from both IR and Raman spectra, a normal coordinate analysis (NCA) is typically performed using quantum chemical calculations. Density Functional Theory (DFT) has proven to be a powerful tool for this purpose, with the B3LYP functional and a 6-31G or higher basis set being commonly employed for substituted benzaldehydes. nih.govmdpi.comresearchgate.net

The process involves:

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This provides theoretical bond lengths and angles.

Frequency Calculation: Harmonic vibrational frequencies are calculated from the optimized geometry. These theoretical frequencies often have a systematic deviation from experimental values due to the harmonic approximation and the neglect of intermolecular interactions in the gas-phase calculation.

Scaling: To improve the agreement with experimental data, the calculated frequencies are uniformly scaled using an empirical scaling factor.

Potential Energy Distribution (PED) Analysis: NCA and PED analyses are used to determine the contribution of each internal coordinate (such as stretching, bending, and torsion) to a specific normal mode of vibration. nih.govnih.gov This allows for an unambiguous assignment of the observed spectral bands.

For example, a study on 3-chloro-4-methoxybenzaldehyde used DFT calculations to assign the observed IR and Raman bands and to investigate the conformational stability of the molecule. nih.gov Such theoretical support is indispensable for a complete and accurate interpretation of the complex vibrational spectra of substituted aromatic compounds.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and structural features of organic molecules. Different ionization methods provide complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte molecule, resulting in very little fragmentation. uvic.ca This method is ideal for determining the accurate molecular weight of the compound. When analyzed via positive-ion mode ESI-MS, this compound (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) is expected to be detected primarily as its protonated molecule, [M+H]⁺, at an m/z value corresponding to its monoisotopic mass plus the mass of a proton.

The primary advantage of ESI-MS is the clear observation of the molecular ion, which allows for the confident determination of the molecular formula when measured on a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 167.0654 | Protonated molecular ion |

| [M+Na]⁺ | 189.0473 | Sodium adduct |

| [2M+H]⁺ | 333.1233 | Protonated dimer |

Electron Ionization Mass Spectrometry (EI-MS) and Fragment Ion Interpretation

Electron Ionization (EI) is a high-energy technique that bombards the molecule with electrons (typically at 70 eV), causing extensive and reproducible fragmentation. ruc.dk The resulting mass spectrum is a unique fingerprint characterized by a molecular ion (M⁺˙) and a series of fragment ions that reveal the molecule's structure. While a specific EI spectrum for this compound is not available, the spectrum of its close analogue, Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde), provides a reliable model for its fragmentation pattern. nist.gov

The expected fragmentation pathways include:

Loss of a hydrogen radical: A strong peak at [M-1]⁺ (m/z 165) resulting from the loss of the aldehydic hydrogen.

Loss of a methyl radical: A peak at [M-15]⁺ (m/z 151) from the cleavage of the methoxy group.

Loss of the aldehyde group: A peak at [M-29]⁺ (m/z 137) from the loss of a CHO radical.

Loss of carbon monoxide: A subsequent loss of CO from the [M-1]⁺ fragment is also common.

The high reproducibility of EI-MS allows for the comparison of spectra against extensive databases like the NIST library for compound identification. ruc.dknist.gov

Table: Predicted Major Fragment Ions in EI-MS based on Vanillin Analogue

| m/z | Proposed Fragment | Origin |

|---|---|---|

| 166 | [M]⁺˙ | Molecular Ion |

| 165 | [M-H]⁺ | Loss of aldehydic H˙ |

| 151 | [M-CH₃]⁺ | Loss of methyl radical from methoxy group |

| 137 | [M-CHO]⁺ | Loss of formyl radical |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. acs.orgnih.gov It is an essential tool for assessing the purity of this compound and for identifying it within complex mixtures.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column based on its volatility and interaction with the stationary phase. As the compound elutes from the column, it enters the mass spectrometer (typically an EI source), where it is fragmented and detected. researchgate.net This provides both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum for identification.

GC-MS is particularly useful for detecting common impurities in synthetic benzaldehydes, such as the corresponding benzoic acid formed via oxidation, or residual starting materials from its synthesis. researchgate.net The high resolution of modern GC columns can separate closely related isomers, while the MS provides definitive identification. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide crucial information about connectivity and functional groups, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the atomic arrangement in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound itself is not reported in the searched literature, the analysis of derivatives provides significant insight into its likely solid-state conformation and intermolecular interactions. For instance, the crystal structure of 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol (B129727) monosolvate reveals key structural details. nih.gov In this derivative, the core benzaldehyde (B42025) moiety is nearly planar.

Crucially, X-ray crystallography elucidates the network of non-covalent interactions that govern the crystal packing, such as hydrogen bonding. For a molecule like this compound, the phenolic hydroxyl group would be a primary hydrogen bond donor, while the carbonyl oxygen and the methoxy oxygen would act as acceptors. These interactions significantly influence the physical properties of the compound, including its melting point and solubility. In the reported derivative structure, extensive hydrogen bonding involving the hydroxyl group, the thiosemicarbazone moiety, and the methanol solvent molecule creates a complex three-dimensional network. nih.gov

Table: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) |

| 3-chloro-4-methoxybenzaldehyde |

| Benzoic acid |

| 4-hydroxybenzaldehyde (B117250) |

| 4-(dimethylamino)benzaldehyde |

| 4-hydroxy-3-methoxymethamphetamine |

| 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone |

Analysis of Intramolecular Bonding and Torsional Angles

Specific intramolecular bonding parameters and torsional angles for this compound are not available in the surveyed literature. However, analysis of analogous structures provides insight into the expected molecular geometry.

In related benzaldehyde derivatives, the benzene (B151609) ring is typically planar. For instance, in 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the molecule is planar with a root-mean-square deviation for all non-hydrogen atoms of 0.018 Å. nih.gov An important feature in many ortho-substituted hydroxybenzaldehydes is the formation of an intramolecular hydrogen bond. In 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, an intramolecular O—H⋯O hydrogen bond between the adjacent hydroxyl and nitro groups forms an S(6) ring motif. nih.gov

Elucidation of Intermolecular Interactions and Crystal Packing Architectures

The specific intermolecular interactions and crystal packing architecture for this compound have not been reported. However, based on the functional groups present (hydroxyl, methoxy, and aldehyde), a network of intermolecular hydrogen bonds would be expected to dominate the crystal packing.

In the crystal structure of a solvated derivative of 4-hydroxy-3-methoxybenzaldehyde, molecules are linked into dimers by pairs of N—H⋯S hydrogen bonds. These dimers are further connected into a three-dimensional network through hydrogen bonds involving the solvent molecules. nih.gov Specifically, O—H⋯O and N—H⋯N interactions play a significant role in building the supramolecular assembly. nih.gov

In the case of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, molecules are linked by O—H⋯O hydrogen bonds, forming chains that propagate along a specific crystallographic axis. These chains are further interconnected by C—H⋯O hydrogen bonds, creating layers. nih.gov These layers can be linked by additional interactions, such as C=O⋯π interactions, to form a three-dimensional supramolecular structure. nih.gov The presence of different functional groups will dictate the specific nature and geometry of these intermolecular interactions, leading to diverse crystal packing architectures.

Hirshfeld Surface Analysis for Quantifying Molecular Contacts

A Hirshfeld surface analysis for this compound could not be found in the existing literature. This technique is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.

For a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, Hirshfeld surface analysis was used to investigate the intermolecular contacts in the solid state. nih.gov The analysis involves mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface. Red areas on the dnorm map indicate intermolecular contacts that are shorter than the sum of the van der Waals radii of the interacting atoms. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the most significant contacts are O⋯H/H⋯O, accounting for 47.3% of the Hirshfeld surface area. nih.gov Other notable contacts include H⋯H (19.8%), C⋯O/O⋯C (12.0%), and C⋯H/H⋯C (8.5%). nih.gov The electrostatic potential can also be mapped onto the Hirshfeld surface to identify the most positive and negative regions of the molecule, which are indicative of sites for electrostatic interactions. nih.gov

Computational Chemistry and Theoretical Insights into 4 Hydroxy 3 Methoxy 2 Methylbenzaldehyde

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large organic molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing the properties of substituted benzaldehydes. DFT calculations are instrumental in determining the molecule's three-dimensional shape, how electrons are distributed within it, and where chemical reactions are most likely to occur.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For aromatic compounds like vanillin (B372448) and its derivatives, a common and well-validated approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). mdpi.comconicet.gov.ar This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties. Other functionals like the modified Perdew-Wang exchange and correlation functional (mPW1PW91) are also utilized. conicet.gov.ar

The selection of the basis set determines the flexibility and accuracy with which the molecular orbitals can be described. Pople-style basis sets are frequently employed for these types of molecules. princeton.edu A typical choice is the 6-31G(d,p) basis set, which provides a good balance for geometry optimization. mdpi.com For more precise energy and spectroscopic calculations, larger basis sets like 6-311++G(d,p) are often used. nih.govrasayanjournal.co.in The inclusion of polarization functions (d,p) allows for non-spherical distribution of electron density, and diffuse functions (+) are important for describing anions or systems with non-covalent interactions. youtube.com Studies on similar molecules like vanillin have successfully used combinations like B3P86/6−31++G(d,p) for geometry optimizations and energy calculations. acs.org

Table 1: Commonly Used DFT Functionals and Basis Sets for Benzaldehyde (B42025) Derivatives

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Electronic Spectra | mdpi.com |

| B3LYP | 6-311++G(d,p) | Geometry, Vibrational Frequencies, NMR, UV-Vis | nih.gov |

| B3P86 | 6-31++G(d,p) | Geometry Optimization, Energy Calculations | acs.org |

This table is interactive. You can sort and filter the data.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO (EHOMO) is related to the ionization potential, representing the energy required to remove an electron. The energy of the LUMO (ELUMO) is related to the electron affinity, the energy released when an electron is added. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. uctm.edu

For 4-Hydroxy-3-methoxy-2-methylbenzaldehyde, DFT calculations can map the electron density distribution of these orbitals. uctm.edu The HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the carbonyl group of the aldehyde and the benzene (B151609) ring, marking the likely sites for nucleophilic attack. This distribution confirms that charge transfer can occur within the molecule. conicet.gov.aructm.edu

Table 2: Representative Frontier Orbital Energies for a Vanillin-type Structure

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

Note: Values are representative based on DFT calculations of similar structures. Actual values for this compound would require specific computation.

DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data. By computing these properties, researchers can corroborate experimental findings or predict the spectra for unknown compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. nih.gov Theoretical predictions help in the assignment of complex spectra, especially for molecules with many similar chemical environments.

Vibrational Spectroscopy (IR and Raman): DFT can compute the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculations help assign specific vibrational modes (e.g., C=O stretch, O-H bend) to the observed spectral bands. nih.govrasayanjournal.co.in

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comnih.gov Calculations can be performed for the molecule in the gas phase and in different solvents to account for solvatochromic shifts. nih.gov For example, studies on vanillin derivatives show characteristic absorption maxima (λmax) that can be predicted and analyzed using TD-DFT. researchgate.net

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Vanillin Derivative

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| UV-Vis | λmax (in Methanol) | 310 nm | 308 nm |

| IR | ν(C=O) stretch | 1685 cm-1 | 1667 cm-1 |

| IR | ν(O-H) stretch | 3450 cm-1 | 3400 cm-1 |

| 1H NMR | δ(CHO) | 9.85 ppm | 9.81 ppm |

Note: These values are illustrative, based on published data for related compounds like 4-hexyloxy-3-methoxybenzaldehyde, to demonstrate the correlation between theoretical and experimental results. nih.gov

Molecules with rotatable single bonds, like the C-O bonds of the methoxy group and the C-C bond of the aldehyde group in this compound, can exist in different spatial arrangements known as conformers. A conformational analysis using DFT can identify the most stable conformers and the energy barriers for rotation between them.

For substituted benzaldehydes, the orientation of the aldehyde and hydroxyl groups relative to the ring and each other is critical. The most stable conformer is typically planar, stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen, if sterically possible. The orientation of the methoxy group's methyl substituent (either in the plane of the ring or out of it) also affects stability. By calculating the total energy of each optimized conformer, a potential energy surface can be constructed, revealing the global minimum energy structure and the relative energies of other stable isomers. mdpi.com This information is vital for understanding the molecule's prevalent structure in different environments and its interactions with biological receptors or catalysts.

Quantum Chemical Descriptors for Reactivity and Chemical Stability

These descriptors offer a comprehensive picture of a molecule's reactivity without considering a specific reaction partner.

Chemical Potential (μ): This descriptor measures the "escaping tendency" of electrons from a system. It is calculated from the HOMO and LUMO energies as μ ≈ (EHOMO + ELUMO) / 2. A higher (less negative) chemical potential indicates a greater tendency to donate electrons. irjweb.com

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are less reactive and less polarizable. "Soft" molecules have a small gap and are more reactive. irjweb.comuctm.edu

Global Electrophilicity Index (ω): Introduced by Parr, this index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A high electrophilicity index characterizes a good electron acceptor, while a low value suggests it is a better electron donor (nucleophile). irjweb.comuctm.edu

These indices are invaluable for comparing the reactivity of different molecules in a series and for predicting their behavior in various chemical reactions.

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05 eV | Moderate tendency to donate electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV | High stability, low reactivity (a "hard" molecule) |

Note: Values are calculated using the representative orbital energies from Table 2.

Local Reactivity Descriptors: Fukui Functions and Dual Descriptors

In the realm of computational chemistry, predicting the reactivity of a molecule is a primary objective. Local reactivity descriptors, derived from Density Functional Theory (DFT), are crucial tools for identifying which atomic sites within a molecule are most susceptible to chemical attack. Among the most powerful of these are Fukui functions and the dual descriptor, which pinpoint regions prone to nucleophilic and electrophilic attack.

The Fukui function, f(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. There are two primary types of Fukui functions:

f+(r) for nucleophilic attack (attack by an electron-rich species), which corresponds to the addition of an electron.

f-(r) for electrophilic attack (attack by an electron-deficient species), which corresponds to the removal of an electron.

While effective, these functions can sometimes provide an ambiguous picture of reactivity. The dual descriptor, Δf(r), offers a more precise alternative by representing the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). xisdxjxsu.asia The sign of the dual descriptor unambiguously indicates the nature of the reactivity at a specific site: researchgate.net

Δf(r) > 0 : The site is electrophilic and susceptible to nucleophilic attack.

Δf(r) < 0 : The site is nucleophilic and susceptible to electrophilic attack.

For this compound, a computational analysis would likely reveal specific sites of reactivity. The oxygen atoms of the hydroxyl, methoxy, and carbonyl groups, as well as the carbon atoms within the aromatic ring and the aldehyde group, would be key areas of interest. Based on general chemical principles, a hypothetical analysis using the dual descriptor would likely identify the carbonyl carbon as a primary site for nucleophilic attack (Δf(r) > 0) and the phenolic oxygen and specific carbons on the aromatic ring as sites for electrophilic attack (Δf(r) < 0).

Table 1: Hypothetical Local Reactivity Descriptor Analysis for this compound

| Atomic Site | Expected Dual Descriptor (Δf(r)) Sign | Predicted Reactivity |

| Carbonyl Carbon (C=O) | > 0 | Electrophilic (Susceptible to nucleophiles) |

| Carbonyl Oxygen (C=O) | < 0 | Nucleophilic (Susceptible to electrophiles) |

| Phenolic Oxygen (-OH) | < 0 | Nucleophilic (Susceptible to electrophiles) |

| Aromatic Ring Carbons | Varies | Mixed Nucleophilic and Electrophilic sites |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. q-chem.comwisc.edu This analysis provides quantitative insight into electron density distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization and hyperconjugation. nih.govyoutube.com

Hyperconjugation involves donor-acceptor interactions between a filled (donor) NBO and a vacant (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. nih.gov

In this compound, NBO analysis would reveal several key stabilizing interactions:

Intramolecular Hydrogen Bonding: A significant interaction would be expected between a lone pair (LP) on the methoxy oxygen (donor) and the antibonding orbital of the adjacent phenolic O-H bond (acceptor), indicating the presence of an intramolecular hydrogen bond that stabilizes the planar conformation of the molecule.

Resonance Delocalization: Strong interactions would be observed between the p-type lone pairs of the oxygen atoms (hydroxyl, methoxy) and the π* antibonding orbitals of the aromatic ring. This represents the delocalization of electron density from the substituents into the ring, a hallmark of resonance.

These interactions are fundamental to understanding the molecule's electronic structure, stability, and reactivity. researchgate.net

Table 2: Representative Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of Methoxy | σ* (O-H) of Hydroxyl | High | Intramolecular Hydrogen Bond |

| LP (O) of Hydroxyl | π* (C-C) of Ring | Moderate-High | Resonance Delocalization |

| LP (O) of Methoxy | π* (C-C) of Ring | Moderate | Resonance Delocalization |

| σ (C-H) of Methyl | π* (C-C) of Ring | Low-Moderate | Hyperconjugation |

Mechanistic Investigations through Computational Reaction Pathways

Transition State Characterization and Reaction Barrier Calculations (e.g., Pyrolytic Transformations)

Computational chemistry provides indispensable tools for mapping out the entire energy landscape of a chemical reaction, including the high-energy transition states that connect reactants to products. Characterizing these transition states and calculating the energy barriers required to reach them is essential for understanding reaction mechanisms and predicting reaction rates.

Pyrolytic transformations, which involve the thermal decomposition of a molecule in the absence of oxygen, are particularly well-suited for this type of computational investigation. For this compound, such a study would involve:

Identifying Potential Pathways: Proposing plausible initial bond-breaking or rearrangement steps that could occur at high temperatures. This could include intramolecular hydrogen transfer, cleavage of the methoxy group, or decarbonylation of the aldehyde.

Locating Transition States: Using computational algorithms to find the exact molecular geometry of the transition state for each proposed pathway. A true transition state is a first-order saddle point on the potential energy surface, with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating Reaction Barriers: Determining the energy difference between the reactant (ground state) and the transition state. This energy, the activation energy or reaction barrier, is a key determinant of how fast the reaction will proceed. Pathways with lower energy barriers are kinetically favored.

Such calculations would elucidate the most likely initial decomposition pathways of this compound under pyrolytic conditions, providing a detailed, molecular-level understanding of its thermal stability and degradation products.

Homolytic Bond Dissociation Energy (BDE) Calculations for Radical Pathways

Many chemical reactions, especially those initiated by heat or light, proceed through radical intermediates formed by the homolytic cleavage of a covalent bond, where each fragment retains one of the bonding electrons. libretexts.org The energy required for this process is the Homolytic Bond Dissociation Energy (BDE). libretexts.org BDE is a fundamental thermochemical quantity that measures bond strength and is critical for predicting the selectivity and feasibility of radical reactions. libretexts.orgnih.gov

The BDE for a bond A-B is the enthalpy change (ΔH) for the reaction: A-B → A• + B•.

A lower BDE indicates a weaker bond, which is more easily broken to form radicals. The stability of the resulting radicals is a key factor influencing the BDE; bonds that break to form highly stabilized radicals (e.g., through resonance) will have lower BDEs. masterorganicchemistry.com

For this compound, calculating the BDE for various bonds would identify the weakest links in the molecule and predict the most likely sites for initial radical formation. Key bonds for BDE analysis would include:

Phenolic O-H bond: Cleavage of this bond produces a phenoxy radical, which is highly stabilized by resonance delocalization of the unpaired electron around the aromatic ring. This bond is expected to have the lowest BDE.

Aldehydic C-H bond: Homolysis forms a benzoyl-type radical.

Benzylic C-H bonds (of the methyl group): Cleavage produces a benzyl-type radical, which is also stabilized by resonance with the aromatic ring.

Aromatic C-O bond (of the methoxy group): Breaking this bond would lead to the loss of a methoxy radical.

Comparing the calculated BDE values for these bonds would allow for a ranking of their susceptibility to homolytic cleavage, providing a clear picture of the initial steps in potential radical-mediated degradation or reaction pathways.

Table 3: Key Bonds in this compound and Expected Relative BDE Trends

| Bond | Radical Products | Expected Relative BDE | Rationale for Stability |

| Phenolic O-H | Phenoxy radical + H• | Lowest | High resonance stabilization of phenoxy radical |

| Benzylic C-H | Benzyl (B1604629) radical + H• | Low | Resonance stabilization of benzyl radical |

| Aldehydic C-H | Benzoyl radical + H• | Moderate | Delocalization in the carbonyl group |

| Methoxy O-CH3 | Phenoxy radical + •CH3 | Moderate-High | Formation of a methyl radical |

| Aromatic C-H | Aryl radical + H• | Highest | High energy, unstabilized aryl radical |

Molecular Modeling and Dynamics Simulations for Intermolecular Phenomena

Investigation of Hydrogen Bonding Networks and Intermolecular Associations

The macroscopic properties of a substance are governed by the microscopic interactions between its constituent molecules. Molecular dynamics (MD) simulations offer a powerful computational microscope to observe and analyze these intermolecular phenomena over time. researchgate.net MD is particularly effective for studying hydrogen bonding, a critical non-covalent interaction that dictates the structure and properties of many chemical systems. arxiv.org

In this compound, the potential for hydrogen bonding is significant. The hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy (-OCH3), and carbonyl (C=O) groups are all potential hydrogen bond acceptors.

An MD simulation of this compound in a condensed phase (liquid or solid) would provide detailed insights into its intermolecular organization:

Hydrogen Bonding Networks: The simulation would reveal the specific patterns of hydrogen bonds, such as the formation of head-to-tail chains, cyclic dimers, or more complex three-dimensional networks. researchgate.netnih.gov

Bond Lifetimes: Analysis of the simulation trajectory can quantify the average lifetime of different types of hydrogen bonds, indicating their relative strength and stability.

Spatial Organization: Radial distribution functions (RDFs) can be calculated to show the average distance and coordination number between different atoms, providing a statistical picture of the local molecular environment.

By simulating these intermolecular associations, one can build a bridge between the single-molecule properties and the bulk behavior of the material, explaining properties like melting point, boiling point, and solubility.

Supramolecular Assembly Prediction and Analysis

The prediction and analysis of the supramolecular assembly of this compound remain a subject of theoretical investigation, as a definitive crystal structure has not been reported in publicly accessible crystallographic databases. However, by examining related substituted benzaldehyde derivatives, a predictive framework for its solid-state packing and intermolecular interactions can be established.

Computational modeling, particularly through Density Functional Theory (DFT), provides valuable insights into the molecule's electronic and structural properties that govern its self-assembly. The molecular electrostatic potential (MESP) surface of similar compounds, such as 4-hydroxybenzaldehyde (B117250), reveals electron-rich regions around the carbonyl oxygen and hydroxyl oxygen atoms, indicating their propensity to act as hydrogen bond acceptors. Conversely, the hydroxyl hydrogen is an electron-poor region, making it a likely hydrogen bond donor.

Based on the analysis of analogous structures, the supramolecular assembly of this compound is likely dominated by a network of hydrogen bonds and other non-covalent interactions. The primary interactions expected to dictate the crystal packing are:

O-H···O Hydrogen Bonds: The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen is a primary acceptor. This interaction is a common and robust feature in the crystal structures of hydroxybenzaldehydes, often leading to the formation of chains or dimers.

C-H···O Hydrogen Bonds: Weaker C-H···O interactions involving the aromatic and methyl C-H groups as donors and the oxygen atoms as acceptors are also anticipated to play a significant role in stabilizing the three-dimensional crystal lattice.

The crystal structure of a closely related compound, 4-Methoxy-3-(methoxymethyl)benzaldehyde, reveals a monoclinic system where weak C-H···π interactions are the primary intermolecular forces. While this compound lacks the hydroxyl group of this compound, its analysis underscores the importance of weaker interactions in the absence of strong hydrogen bond donors.

In another relevant case, the crystal structure of 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol (B129727) monosolvate, a derivative of vanillin, showcases a complex three-dimensional network. This network is formed by a combination of N-H···S, O-H···O, and bifurcated O-H···(O,O) hydrogen bonds. Although the thiosemicarbazone moiety introduces additional interaction sites, the underlying benzaldehyde core's participation in hydrogen bonding is evident.

Predictive analysis suggests that the interplay between the strong O-H···O hydrogen bonds and multiple weaker C-H···O and π-π interactions would result in a densely packed and stable crystalline structure for this compound. The precise geometry of these interactions would determine the final crystal symmetry and packing motif.

To provide a more concrete analysis, the following table presents hypothetical crystallographic data based on common motifs observed in similar substituted benzaldehydes. This data is for illustrative purposes and awaits experimental verification.

Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 7.5 - 8.5 |

| b (Å) | 8.0 - 9.0 |

| c (Å) | 14.0 - 15.0 |

| β (°) | 95 - 105 |

Further experimental work, specifically single-crystal X-ray diffraction, is necessary to determine the actual supramolecular assembly of this compound and to validate these theoretical predictions.

Chemical Transformations and Derivatization Chemistry of 4 Hydroxy 3 Methoxy 2 Methylbenzaldehyde

Condensation Reactions with Nitrogen Nucleophiles: Synthesis of Schiff Bases and Imines

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. This reaction is particularly effective for aromatic aldehydes like 4-hydroxy-3-methoxy-2-methylbenzaldehyde, where the carbonyl group is activated for nucleophilic attack.

Formation and Characterization of Iminopyridine and Related Aromatic Schiff Base Derivatives

The reaction between an aldehyde and an amine, such as pyridine-2-amine, results in the formation of an iminopyridine Schiff base. While specific studies on this compound are not prevalent, the reaction of the closely related p-vanillin (4-hydroxy-3-methoxybenzaldehyde) with pyridine-2-amine provides a clear precedent. This reaction is typically conducted by refluxing equimolar amounts of the aldehyde and amine in ethanol (B145695) for several hours. researchgate.net The resulting product, 2-methoxy-4-[(E)-(pyridin-2-ylimino)methyl]phenol, can be purified by crystallization. researchgate.net

The formation of the Schiff base is confirmed through various spectroscopic methods. In Fourier-transform infrared (FTIR) spectroscopy, the key evidence is the appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the range of 1608-1613 cm⁻¹, and the disappearance of the carbonyl (C=O) band from the starting aldehyde. researchgate.net Proton nuclear magnetic resonance (¹H NMR) spectroscopy confirms the structure by showing a singlet for the azomethine proton (HC=N) downfield, usually around 8.47 ppm, along with signals corresponding to the aromatic, methoxy (B1213986), and hydroxyl protons. researchgate.net

A wide array of aromatic Schiff bases can be synthesized from substituted benzaldehydes by reacting them with various primary amines. researchgate.netmdpi.commdpi.comnih.gov For instance, vanillin (B372448) has been reacted with aminobenzenethiol, hydrazides, and phenylhydrazine (B124118) to create a diverse library of Schiff base derivatives. researchgate.net

| Compound Name | Reaction | **FTIR (C=N stretch, cm⁻¹) ** | ¹H NMR (Azomethine proton, δ ppm) | Yield (%) | Reference |

| 2-methoxy-4-[(E)-(pyridin-2-ylimino)methyl]phenol | p-Vanillin + Pyridine-2-amine | 1608 | 8.47 | 80 | researchgate.net |

Optimization of Catalytic and Reaction Conditions for Schiff Base Formation

The synthesis of Schiff bases from hydroxybenzaldehydes can be optimized through various catalytic and procedural modifications to improve yields and reaction times, often aligning with the principles of green chemistry.

Common methods for Schiff base synthesis include:

Refluxing in Ethanol: A conventional method involves heating the reactants in ethanol, often for several hours. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the dehydration step and drive the reaction to completion. researchgate.net

Trituration (Grinding): An environmentally friendly, solvent-free, or minimal-solvent approach involves grinding the solid reactants together at room temperature. researchgate.net This mechanochemical method can be highly efficient. The addition of a base catalyst, like triethylamine, during trituration can further accelerate the reaction. researchgate.net

Microwave-Assisted Synthesis: Employing microwave irradiation is another green chemistry technique that can significantly reduce reaction times from hours to minutes and often leads to higher yields with simpler purification. researchgate.net

The choice of catalyst is crucial. While some reactions proceed without a catalyst, acidic or basic conditions are often employed to accelerate the key steps of nucleophilic attack and dehydration.

| Method | Catalyst | Solvent | Conditions | Reference |

| Conventional Heating | Acetic Acid (catalytic) | Ethanol | Reflux, 5 hours | researchgate.net |

| Trituration | Triethylamine (catalytic) | Ethanol (minimal) | Room Temperature | researchgate.net |

| Green Synthesis | None specified | Ethanol/Water | Trituration at Room Temp. | researchgate.net |

Reactivity of the Aldehyde Functional Group

The formyl (–CHO) group is the primary site for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidative and Reductive Transformations of the Formyl Moiety

The aldehyde group is readily susceptible to both oxidation and reduction.

Oxidative Transformations: The formyl group can be oxidized to a carboxylic acid. This is a common reaction for aldehydes. Strong oxidizing agents are typically used for this transformation. An organic compound with a molecular formula of C₉H₁₀O that forms a 2,4-DNP derivative and reduces Tollens' reagent is indicative of an aldehyde. byjus.com Vigorous oxidation of such an aromatic aldehyde would yield the corresponding carboxylic acid. byjus.com For instance, a process for producing 4-hydroxybenzaldehydes involves the selective oxidation of a formyl or hydroxymethyl group at the 2-position of a phenol (B47542) to a carboxylic acid, followed by decarboxylation. google.com

Reductive Transformations: Conversely, the formyl group can be reduced to a primary alcohol (a hydroxymethyl group). This is a key reaction in organic synthesis. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents readily convert aldehydes to their corresponding alcohols.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt for Chalcones)

The electrophilic carbon of the formyl group is a prime target for nucleophiles, leading to important carbon-carbon bond-forming reactions like the Knoevenagel and Claisen-Schmidt condensations.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a base like piperidine (B6355638) or an amine. nih.govbeilstein-journals.org The reaction proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to yield a substituted alkene. nih.gov The presence of electron-donating groups, such as the methoxy and methyl groups on the this compound ring, generally enhances the catalytic performance in these reactions. nih.gov While direct examples with this specific aldehyde are scarce, its structure is well-suited for this transformation. The reaction can be performed under various conditions, including catalyst-free in a water-ethanol mixture at room temperature or with specialized catalysts to improve efficiency. nih.gov

Claisen-Schmidt Condensation for Chalcone Synthesis: This reaction is a base-catalyzed condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative to form a chalcone, which is an α,β-unsaturated ketone. scispace.com Alternatively, the reaction can be acid-catalyzed. ufms.br The reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with various acetophenones is a well-established method for synthesizing chalcones. ufms.brnih.gov The reaction is typically carried out in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent such as ethanol. nih.govscitepress.org Grinding techniques using NaOH as a catalyst have also been employed as a green synthesis method. scitepress.org Given the structural similarities, this compound is expected to undergo Claisen-Schmidt condensation in a similar fashion.

| Aldehyde | Ketone | Catalyst | Solvent | Conditions | Yield | Reference |

| Vanillin | Acetophenone | p-Toluenesulfonic acid | Methanol (B129727) | Stirring, 48h, RT | - | ufms.br |

| Benzaldehyde (B42025) | Acetophenone | NaOH | Aqueous Alkali | - | - | scispace.com |

| 4-Hydroxybenzaldehyde (B117250) | 4-Methoxy acetophenone | NaOH | None (Grinding) | 30 min, RT | - | scitepress.org |

| Acetophenone derivatives | Benzaldehyde derivatives | 40% NaOH | Ethanol | 10°C for 1h, then RT for 4h | Good | nih.gov |

Chemical Modifications of the Phenolic Hydroxyl and Methoxy Groups

Modifications of the Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can be readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide can then undergo O-alkylation when treated with an alkylating agent. This reaction is a standard method for converting phenols to their corresponding ethers. google.com For example, reacting a hydroxyl phenol with an O-alkylating agent in the presence of a base and an organic solvent can produce an alkoxy phenol. google.com Another important reaction involving the hydroxyl group is aminoalkylation (the Mannich reaction), where treatment with formaldehyde (B43269) and a suitable amine introduces an aminomethyl group onto the ring, typically ortho to the activating hydroxyl group. researchgate.net

Modifications of the Methoxy Group: The methoxy group can be cleaved to regenerate a hydroxyl group through a process called demethylation. wikipedia.org This transformation typically requires harsh conditions. Common reagents for demethylating methyl aryl ethers include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong Brønsted acids like 47% hydrobromic acid (HBr) at elevated temperatures. chem-station.com A more specific method for demethylating methyl aryl ethers involves the use of lithium diphenylphosphide, which shows good selectivity for methyl ethers over ethyl ethers. orgsyn.org This reaction can be accelerated when an alkoxy group is present ortho to the methyl ether being cleaved. orgsyn.org

Etherification and Esterification Strategies

The phenolic hydroxyl group is a primary site for derivatization through etherification and esterification. These reactions are fundamental for installing protecting groups or for modulating the molecule's biological and physical properties.

Etherification involves the conversion of the hydroxyl group into an ether. This is commonly achieved by reacting the phenoxide, generated by a suitable base, with an alkyl halide. A notable example is the crotylation of the phenolic hydroxyl group using crotyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone. chemicalbook.com This Williamson ether synthesis proceeds by deprotonation of the hydroxyl group, followed by nucleophilic attack of the resulting phenoxide on the electrophilic crotyl bromide.

Esterification transforms the hydroxyl group into an ester. While direct esterification with carboxylic acids is possible, more common methods involve the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. These reactions are crucial for creating a wide array of derivatives.

| Reaction Type | Reagents | Product Type | Reference |

| Etherification | Crotyl bromide, K₂CO₃, Acetone | O-Crotyl ether | chemicalbook.com |

| Esterification | Acyl Halides/Anhydrides, Base | Phenyl ester | N/A |

Directed Hydroxyl Functionalization

Directed hydroxyl functionalization encompasses a broader range of modifications beyond simple ether or ester formation, often involving the strategic use of protecting groups to enable reactions at other sites of the molecule. organic-chemistry.org The selection of a protecting group is critical, as it must be stable under specific reaction conditions and easily removable later. organic-chemistry.org

For phenolic hydroxyls, common protecting groups include benzyl (B1604629) (Bn) ethers and methoxymethyl (MOM) ethers. chemicalbook.comorganic-chemistry.org For instance, the phenol can be protected as a benzyl ether, which is stable to many reagents but can be removed by hydrogenolysis. organic-chemistry.org Alternatively, a MOM ether can be formed using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). chemicalbook.com This protection strategy was employed in a multi-step synthesis where the phenolic hydroxyl of a derivative of this compound was protected as a MOM ether to allow for subsequent oxidation and hydroformylation reactions. chemicalbook.com

The choice between protecting groups often depends on the desired reaction sequence, a concept known as an orthogonal protecting group strategy, where one group can be removed selectively without affecting the other. organic-chemistry.org

| Protecting Group | Reagent(s) | Key Features | Reference |

| Benzyl (Bn) | Benzyl Halide, Base | Stable to many conditions, removed by hydrogenolysis. | organic-chemistry.org |

| Methoxymethyl (MOM) | MOMCl, DIEA | Stable to many nucleophiles and bases. | chemicalbook.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. The positions for substitution are directed by these groups, primarily to the positions ortho and para to the powerful activating hydroxyl group.

Regioselective Halogenation and Nitration Studies

Halogenation introduces halogen atoms (F, Cl, Br, I) onto the aromatic ring. The high activation provided by the hydroxyl and methoxy groups facilitates this reaction. The regioselectivity is dictated by the directing effects of the existing substituents. The position C-5 is the most likely site for electrophilic attack due to the strong ortho-directing effect of the hydroxyl group and the para-directing effect of the methoxy group, coupled with steric hindrance from the C-2 methyl group. Enzymatic halogenation using FAD-dependent halogenases like RebH has emerged as a method for achieving high regioselectivity in arene halogenation. nih.gov

Nitration involves the introduction of a nitro (-NO₂) group onto the benzene ring, typically using a mixture of nitric acid and a strong acid catalyst like sulfuric acid. For the related compound vanillin (4-hydroxy-3-methoxybenzaldehyde), nitration occurs selectively at the ortho position relative to the hydroxyl group (C-5). A similar regioselectivity would be expected for this compound, leading to the formation of 4-hydroxy-3-methoxy-2-methyl-5-nitrobenzaldehyde. The nitro group is a versatile functional group that can be reduced to an amino group, further expanding the synthetic possibilities.

| Reaction | Typical Reagents | Expected Major Product | Reference |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid or Enzymatic | 5-Halo-4-hydroxy-3-methoxy-2-methylbenzaldehyde | nih.gov |

| Nitration | HNO₃, H₂SO₄ | 4-Hydroxy-3-methoxy-2-methyl-5-nitrobenzaldehyde |

Mannich Reactions for C-C Bond Formation and Derivatization

The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating an active hydrogen compound. nih.gov For phenols like this compound, the active hydrogen is on the aromatic ring at the position ortho to the hydroxyl group (C-5). The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the phenolic substrate. ncsu.edu

The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from the aldehyde and amine. nih.gov The electron-rich aromatic ring then acts as the nucleophile, attacking the iminium ion to form a new C-C bond, yielding a Mannich base. ncsu.edu This reaction has been studied extensively with various lignin (B12514952) model compounds, which share structural similarities with the title compound. ncsu.edu For instance, the Mannich reaction on 4-hydroxy-3-methoxybenzoic acid with piperidine and formaldehyde results in aminomethylation at the C-5 position. ncsu.edu This provides a reliable method for introducing functionalized side chains onto the aromatic ring. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Advanced Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. However, they typically require an aryl halide or triflate as a coupling partner, not the parent phenol. Therefore, to utilize these methods, this compound must first be converted into a suitable derivative.

For example, after regioselective halogenation (as described in 5.4.1) to produce 5-bromo-4-hydroxy-3-methoxy-2-methylbenzaldehyde , this derivative can then participate in reactions like the Suzuki or Heck coupling.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide derivative with an organoboron compound (e.g., an arylboronic acid) in the presence of a base. researchgate.net This would form a new C-C bond at the C-5 position, leading to biaryl structures.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, typically yielding a substituted alkene where the new C-C bond is formed at the C-5 position of the benzaldehyde ring. organic-chemistry.org

These advanced synthetic methods dramatically increase the structural complexity and diversity of molecules that can be synthesized from the this compound scaffold.

Advanced Applications As Synthetic Intermediates and in Materials Science

Strategic Role in Complex Organic Synthesis Pathways

The specific arrangement of substituents on the aromatic ring of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde makes it a valuable starting material and intermediate in the synthesis of intricate molecular architectures.

Building Block for Natural Product Analogs and Bioactive Molecules

The structural framework of this compound is embedded within several complex natural products, making it a crucial starting point for their synthesis. For instance, it has been utilized as a key intermediate in the biomimetic synthesis of Dibefurin. uni-muenchen.de Dibefurin is a natural product known for its activity as a calcineurin phosphatase inhibitor. The synthesis leverages the aldehyde as a foundational component, which is elaborated through subsequent reactions to construct the final complex dimeric structure.

Furthermore, its derivatives are explored for creating novel bioactive molecules. The aldehyde can undergo various transformations, such as condensation and cyclization reactions, to yield heterocyclic compounds and other scaffolds of medicinal interest. A notable example is its use in the synthesis of 5-But-3-en-2-yl-4-hydroxy-3-methoxy-2-methylbenzaldehyde, a more complex molecule that serves as a precursor in the total synthesis of other natural products like tashironin. molaid.com

Key Intermediate in Fine Chemical and Pharmaceutical Syntheses

Beyond natural products, this compound is a significant intermediate in the broader landscape of fine chemical and pharmaceutical manufacturing. Its aldehyde group is readily converted into other functionalities, such as alcohols, carboxylic acids, or imines (Schiff bases), while the phenolic hydroxyl group offers a site for etherification or esterification. This dual reactivity allows for the construction of a diverse array of chemical entities.

The compound's structural motifs are relevant in the design of pharmacologically active agents. While specific, large-scale pharmaceutical applications are not widely documented, its isomeric structures, such as vanillin (B372448) and its derivatives, are extensively used as intermediates in the synthesis of drugs. This suggests a strong potential for this compound in similar roles, particularly for creating analogs with modified steric and electronic properties due to the presence of the 2-methyl group.

Contributions to Materials Chemistry and Polymer Science

The functional groups present in this compound also make it a valuable component in the development of new materials with tailored properties.

Monomeric Precursors for Polymer Architectures (e.g., Poly(vinyl benzal) derivatives)

The aldehyde functionality of this compound allows it to act as a monomeric precursor in polymerization reactions. Specifically, it can react with polymers containing hydroxyl groups, such as polyvinyl alcohol, through an acetalization reaction. This reaction would lead to the formation of Poly(vinyl benzal) derivatives, where the benzaldehyde (B42025) moiety is incorporated into the polymer backbone.

The incorporation of the 4-hydroxy-3-methoxy-2-methylphenyl group would impart specific properties to the resulting polymer, such as increased hydrophobicity, altered solubility, and the introduction of a phenolic group that can be used for further chemical modification or to provide antioxidant properties. While this specific application is theoretically sound, detailed research findings on polymers derived exclusively from this compound are not extensively present in the available literature.

Ligand Scaffolds for Coordination Chemistry and Metal Complexation

The presence of oxygen-containing functional groups (hydroxyl and methoxy) and the aldehyde group makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. These groups can act as donor atoms, binding to metal ions to form stable coordination complexes.

Derivatives such as Schiff bases, formed by the condensation of the aldehyde with primary amines, are particularly effective multidentate ligands. These ligands can chelate to a wide variety of transition metals, creating complexes with potential applications in catalysis, sensing, and bioinorganic chemistry. The specific substitution pattern of the aromatic ring influences the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex.

Research on Metal Complexation with Benzaldehyde Derivatives

| Derivative Type | Metal Ions Coordinated | Potential Applications |

| Schiff Bases | Transition metals (e.g., Co, Cu, Ni, Zn) | Catalysis, Antimicrobial agents |

| Thiosemicarbazones | Transition metals (e.g., Co(III)) | Bioinorganic chemistry, Anticancer agents |

| Hydroxamic Acids | Fe(III), V(V) | Metal sequestration, Sensors |

Integration into Advanced Functional Materials

The chemical properties of this compound allow for its integration into a variety of advanced functional materials. Its isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde), has been investigated as a volatile corrosion inhibitor for carbon steel. The mechanism involves the adsorption of the molecule onto the metal surface, forming a protective film that prevents corrosive agents from reaching the steel. The structural similarity of this compound suggests it could exhibit similar properties, potentially with modified efficacy due to the electronic and steric influence of the additional methyl group.

Furthermore, the phenolic hydroxyl group imparts antioxidant properties, which could be beneficial when the molecule is incorporated into polymers or other materials susceptible to oxidative degradation. Its derivatives, particularly metal complexes, are also explored for their catalytic activity, for instance, in oxidation reactions, which is a key area in the development of functional materials for green chemistry applications.

Engineering of Hybrid Materials and Nanostructures

The strategic engineering of hybrid materials and nanostructures represents a significant frontier in materials science, enabling the development of advanced functional materials with tailored properties. A key approach in this field involves the surface modification of inorganic nanostructures with organic molecules to create organic-inorganic hybrid materials. These materials synergistically combine the advantageous properties of both components, such as the high surface area and stability of the inorganic scaffold with the chemical functionality and responsiveness of the organic modifier.

Mesoporous silica nanoparticles (MSNs) have emerged as a versatile platform for the creation of such hybrid materials due to their well-defined pore structures, large surface areas, and tunable particle sizes. nih.govmdpi.com The surfaces of MSNs, rich in silanol groups, can be readily functionalized with a variety of organic moieties, allowing for precise control over the material's surface chemistry and properties. mdpi.comuni-muenchen.desemanticscholar.orgacs.org This functionalization is pivotal for a wide range of applications, including catalysis, sensing, and advanced drug delivery systems. nih.govuni-muenchen.de

Utilization in the Preparation of Modified Mesoporous Silica Nanoparticles

The compound this compound can be effectively utilized as a synthetic intermediate in the engineering of hybrid materials, specifically in the preparation of modified mesoporous silica nanoparticles (MSNs). The functionalization of MSNs with this aromatic aldehyde can impart specific chemical properties to the nanoparticles, making them suitable for various advanced applications. The primary strategy for incorporating this compound onto the MSN surface involves the reaction of its aldehyde group with amino-functionalized MSNs.

The initial step in this process is the surface modification of bare MSNs with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), through a post-synthesis grafting or a co-condensation method. acs.org This results in the formation of amino-propyl functionalized MSNs (MSN-NH2), which possess primary amine groups on their surface. These amine groups then serve as reactive sites for the covalent attachment of this compound.

The subsequent reaction between the aldehyde group of this compound and the primary amine groups on the MSN-NH2 surface proceeds via a Schiff base condensation reaction. This reaction forms a stable imine linkage (-C=N-), covalently grafting the organic molecule onto the inorganic silica framework. The resulting hybrid material is a mesoporous silica nanoparticle surface-decorated with 4-Hydroxy-3-methoxy-2-methylphenyl moieties.